molecular formula C20H27NO3 B065061 (R)-N-Desethyloxybutynin CAS No. 181647-19-8

(R)-N-Desethyloxybutynin

Cat. No.: B065061
CAS No.: 181647-19-8
M. Wt: 329.4 g/mol
InChI Key: SNIBJKHIKIIGPR-FQEVSTJZSA-N
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Description

®-N-Desethyloxybutynin is a chiral compound derived from oxybutynin, a medication commonly used to treat overactive bladder. The compound is an enantiomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This specific configuration can significantly influence its pharmacological properties and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Desethyloxybutynin typically involves the selective reduction of the parent compound, oxybutynin. One common method includes the use of chiral catalysts to ensure the production of the desired enantiomer. The reaction conditions often involve controlled temperatures and pressures to maintain the integrity of the chiral center.

Industrial Production Methods: In an industrial setting, the production of ®-N-Desethyloxybutynin may involve large-scale chiral resolution techniques. These methods can include crystallization, chromatography, or the use of chiral auxiliaries to separate the desired enantiomer from its mirror image. The process is optimized for yield and purity to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: ®-N-Desethyloxybutynin can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.

    Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms, potentially modifying the compound’s pharmacological activity.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used under controlled temperatures.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines can be used under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

®-N-Desethyloxybutynin has several applications in scientific research:

    Chemistry: It is used as a model compound to study chiral synthesis and resolution techniques.

    Biology: Researchers use it to investigate the effects of chirality on biological activity and receptor interactions.

    Medicine: The compound is studied for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.

    Industry: It is used in the development of new pharmaceuticals and as a benchmark for quality control in drug manufacturing.

Mechanism of Action

The mechanism of action of ®-N-Desethyloxybutynin involves its interaction with muscarinic acetylcholine receptors in the bladder. By binding to these receptors, the compound inhibits the action of acetylcholine, a neurotransmitter responsible for bladder contractions. This inhibition reduces the frequency and urgency of urination, providing relief for individuals with overactive bladder.

Comparison with Similar Compounds

    Oxybutynin: The parent compound from which ®-N-Desethyloxybutynin is derived.

    Tolterodine: Another medication used to treat overactive bladder, with a different chemical structure but similar pharmacological effects.

    Solifenacin: A selective muscarinic receptor antagonist used for the same therapeutic purpose.

Uniqueness: ®-N-Desethyloxybutynin is unique due to its specific chiral configuration, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other enantiomers. This specificity can lead to variations in efficacy, side effects, and overall therapeutic profile.

Properties

IUPAC Name

4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIBJKHIKIIGPR-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432265
Record name 4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181647-19-8
Record name (R)-N-Desethyloxybutynin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181647-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desethyloxybutynin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181647198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESETHYLOXYBUTYNIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L53907KHI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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